N1-(2-(dimethylamino)ethyl)-N2-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)oxalamide

Description

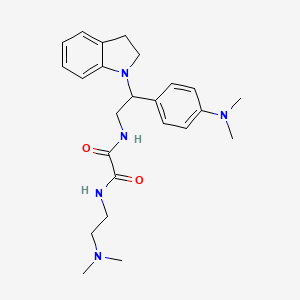

N1-(2-(Dimethylamino)ethyl)-N2-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)oxalamide is a synthetic oxalamide derivative characterized by a central oxalic acid diamide core. Its structure features two distinct substituents:

- N1-substituent: A 2-(dimethylamino)ethyl group, which enhances solubility in polar solvents due to the tertiary amine moiety.

- N2-substituent: A complex branch containing a 4-(dimethylamino)phenyl group and an indolin-1-yl ethyl group.

This compound is hypothesized to exhibit bioactivity in neurological or oncological contexts, given structural parallels to indole-based drugs (e.g., serotonin analogs or kinase inhibitors). However, specific pharmacological data remain unpublished in the provided evidence.

Properties

IUPAC Name |

N'-[2-(2,3-dihydroindol-1-yl)-2-[4-(dimethylamino)phenyl]ethyl]-N-[2-(dimethylamino)ethyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H33N5O2/c1-27(2)16-14-25-23(30)24(31)26-17-22(19-9-11-20(12-10-19)28(3)4)29-15-13-18-7-5-6-8-21(18)29/h5-12,22H,13-17H2,1-4H3,(H,25,30)(H,26,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIFPGTZKBWNFAM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCNC(=O)C(=O)NCC(C1=CC=C(C=C1)N(C)C)N2CCC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H33N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(2-(dimethylamino)ethyl)-N2-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)oxalamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C25H29N7O, with a molecular weight of approximately 475.54 g/mol. The compound features multiple functional groups, including dimethylamino and oxalamide moieties, which contribute to its biological activity.

Biological Activity Overview

Preliminary studies indicate that this compound may exhibit a range of biological activities, particularly in the fields of oncology and neuropharmacology. The following sections summarize key findings from various studies.

Anticancer Activity

Research has shown that compounds similar to this compound possess significant anticancer properties. For instance:

- Mechanism of Action : These compounds may induce apoptosis in cancer cells through mitochondrial pathways and inhibit cell proliferation by interfering with cell cycle regulation.

- In Vitro Studies : In vitro assays have demonstrated that related oxalamide derivatives can inhibit the growth of various cancer cell lines, including breast and lung cancer cells. One study found that a structurally similar compound exhibited IC50 values in the low micromolar range against these cell lines .

Neuropharmacological Effects

The dimethylamino groups present in the structure suggest potential interactions with neurotransmitter systems:

- Potential as Antidepressants : Some studies have indicated that compounds with similar structures may exhibit antidepressant-like effects in animal models. They may modulate serotonin and norepinephrine levels, which are crucial for mood regulation .

- Cognitive Enhancement : There is emerging evidence that such compounds could enhance cognitive functions, possibly through cholinergic pathways .

Synthesis and Characterization

The synthesis of this compound typically involves several steps:

- Formation of Dimethylamino Groups : This can be achieved through reactions involving dimethylamine and suitable precursors.

- Oxalamide Formation : The final step involves the reaction of oxalyl chloride with an intermediate compound to form the oxalamide linkage.

The synthetic route is complex but allows for the introduction of various functional groups that enhance biological activity .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional uniqueness is highlighted through comparisons with related molecules (Table 1).

Table 1: Structural and Functional Comparison

*Calculated based on structural formulas.

Key Findings

Core Structure Diversity: The oxalamide core in the target compound contrasts with the thiazole-acetamide in and the oxazolidinone in . Oxalamides offer hydrogen-bonding versatility via two amide bonds, whereas oxazolidinones (e.g., linezolid analogs) prioritize ring strain for target engagement .

Substituent Effects: The dual dimethylaminoethyl groups in the target compound enhance solubility compared to the nitro-phenyl group in ’s acetamide derivative , which may reduce bioavailability due to hydrophobicity.

Synthetic Routes :

- The target compound likely requires stepwise coupling of oxalic acid derivatives with amine substituents, differing from the thiourea-maleimide cyclization used for thiazole-acetamides in .

Pharmacological Implications: While ’s oxazolidinone derivatives are linked to antimicrobial activity , the target compound’s indole and dimethylamino motifs align more closely with kinase inhibitors or neurotransmitter modulators.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.